molecular formula C14H12BF3O3 B1344664 2-Benzyloxy-5-trifluoromethylphenylboronic acid CAS No. 612833-41-7

2-Benzyloxy-5-trifluoromethylphenylboronic acid

Cat. No.: B1344664
CAS No.: 612833-41-7
M. Wt: 296.05 g/mol
InChI Key: NWZHBEJEZSNEIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid typically involves the reaction of 2-benzyloxy-5-trifluoromethylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Substitution: Formation of substituted phenylboronic acids.

Scientific Research Applications

2-Benzyloxy-5-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Benzyloxy-5-trifluoromethylphenylboronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. In this process, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The benzyloxy and trifluoromethyl groups enhance the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-trifluoromethylphenylboronic acid
  • 2-Ethoxy-5-trifluoromethylphenylboronic acid
  • 3-Fluoro-2-methoxy-4-methylphenylboronic acid

Uniqueness

2-Benzyloxy-5-trifluoromethylphenylboronic acid is unique due to the presence of both a benzyloxy group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

[2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZHBEJEZSNEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629626
Record name [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612833-41-7
Record name [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-benzyloxy-3-bromobenzotrifluoride (4.48 g, 13.54 mmol) in tetrahydrofuran (100 ml) was cooled to −100° C. (diethyl ether/liquid nitrogen) with stirring under nitrogen. 1.6 M n-butyllithium in hexanes (9.3 ml, 14.89 mmol) was added over 20 mins. at −100° C. and the mixture warmed to −78° C. (acetone/Drikold) and stirred for 1 h. Triisopropylborate (7.64 g, 9.38 ml, 40.66 mmol) was added dropwise at −78° C. and the reaction stirred and allowed to warm to room temperature over 1.5 h. 1M Hydrochloric acid (100 ml) was added and the mixture stirred vigorously for 1 h. The layers were separated and the aqueous layer extracted with diethyl ether (50 ml). The combined organic phases were washed with water, dried (MgSO4) and the solvent removed in vacuo. The yellow waxy solid was flash chromatographed (silica gel, 4-20% EtOAc-isohexane) and the product triturated with hexane. The white solid was filtered and dried in vacuo to give the title compound (1.53 g, 38%).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Name
acetone Drikold
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.38 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
38%

Synthesis routes and methods II

Procedure details

A solution of 4-benzyloxy-3-iodobenzotrifluoride (15.07 g, 39.85 mmol) in tetrahydrofuran (200 ml) was cooled to −40° C. with stirring under nitrogen. 2M isopropylmagnesium chloride in diethyl ether (39.85 ml, 79.7 mmol) was added dropwise and the mixture stirred at −40° C. for 40 minutes, then cooled to −75° C. Trimethyl borate (8.3 g, 9.2 ml, 79.7 mmol) was added at −75° C. over 10 minutes and the reaction stirred and allowed to reach 0° C. over 1 h. 1M hydrochloric acid (200 ml) was added and the mixture stirred vigorously for 1 h.
Quantity
15.07 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.85 mL
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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